1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl-

Physicochemical profiling Carboxylic acid bioisostere pKₐ comparison

1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- (CAS 114347-13-6; molecular formula C₆H₄N₄O₂; MW 164.12) is a heterocyclic compound comprising a 1,2,4-oxadiazol-5-one ring directly linked at the 3-position to a pyrazine ring. This scaffold belongs to the broader class of 1,2,4-oxadiazol-5-ones, which are established carboxylic acid bioisosteres in medicinal chemistry, offering tunable pKₐ, hydrogen-bonding capacity, and metabolic stability advantages over carboxylate equivalents.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 114347-13-6
Cat. No. B1417601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl-
CAS114347-13-6
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NOC(=O)N2
InChIInChI=1S/C6H4N4O2/c11-6-9-5(10-12-6)4-3-7-1-2-8-4/h1-3H,(H,9,10,11)
InChIKeyALYSDVMPAXWPNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- (CAS 114347-13-6): Physicochemical & Pharmacophore Baseline for Procurement Decisions


1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- (CAS 114347-13-6; molecular formula C₆H₄N₄O₂; MW 164.12) is a heterocyclic compound comprising a 1,2,4-oxadiazol-5-one ring directly linked at the 3-position to a pyrazine ring [1]. This scaffold belongs to the broader class of 1,2,4-oxadiazol-5-ones, which are established carboxylic acid bioisosteres in medicinal chemistry, offering tunable pKₐ, hydrogen-bonding capacity, and metabolic stability advantages over carboxylate equivalents [1]. The pyrazinyl substituent distinguishes this compound from phenyl- and pyridinyl-substituted analogs through altered electron distribution, reduced basicity, and distinct target-engagement profiles [2]. Commercial availability as a research chemical has been documented through multiple suppliers at purities of ≥95% .

Why 3-Pyrazinyl-1,2,4-oxadiazol-5(2H)-one Cannot Be Interchanged with Generic 1,2,4-Oxadiazol-5-ones: A Procurement Evidence Brief


The 1,2,4-oxadiazol-5-one scaffold is not a uniform pharmacophore; the nature of the substituent at the 3-position exerts a dominant influence on physicochemical and biological properties. Replacing the pyrazinyl moiety with a simple phenyl group substantially alters the acid dissociation constant (pKₐ), which governs ionization state at physiological pH and dictates passive membrane permeability, target binding, and formulation behavior . Furthermore, pyrazinyl-substituted oxadiazolones exhibit distinct stability and handling advantages relative to their parent carboxamidine precursors [1] and a differentiated antimycobacterial activity profile compared to pyridine-substituted isosteres [2]. Procurement without attention to the 3-substituent therefore risks selection of a compound with fundamentally different ionization, reactivity, and biological readout—even if the oxadiazolone core is conserved. The quantitative evidence below establishes the measurable basis for preferring the 3-pyrazinyl derivative over the most plausible generic alternatives.

Quantitative Differentiation of 3-Pyrazinyl-1,2,4-oxadiazol-5(2H)-one from Closest Analogs: An Evidence-Based Comparator Table


Predicted pKₐ of 3-Pyrazinyl-1,2,4-oxadiazol-5(2H)-one vs. 3-Phenyl Congener: Ionization State Differentiation at Physiological pH

The predicted acid dissociation constant (pKₐ) of 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- (CAS 114347-13-6) is 5.26 ± 0.20 . This places the compound approximately 0.8–1.0 log units more acidic than the unsubstituted 1,2,4-oxadiazol-5-one class (reported pKₐ ≈ 6.1 for structurally related antihypertensive oxadiazolones) and significantly more acidic than 3-phenyl-1,2,4-oxadiazol-5(4H)-one (literature-reported pKₐ ~9.2, ChemAxon-predicted) [1][2]. At physiological pH 7.4, the pyrazinyl derivative exists predominantly in its ionized (conjugate base) form, whereas the 3-phenyl analog remains largely neutral. This ionization differential directly impacts aqueous solubility, protein binding, and passive membrane permeability.

Physicochemical profiling Carboxylic acid bioisostere pKₐ comparison

Antimycobacterial Potency of Pyrazine-1,2,4-oxadiazol-5-one Isosteres vs. Pyrazinamide: Class-Level Activity Envelope

In a head-to-head evaluation against Mycobacterium tuberculosis H₃₇Rv, a series of pyrazine-substituted 1,2,4-oxadiazol-5-one isosteres exhibited antimycobacterial activity ranging from 0.5 to 16 times the potency of the first-line standard pyrazinamide (PZA) [1]. This potency range was established against the unmodified polar isosteres of pyrazinoic and nicotinic acids as comparators. The 1,2,4-oxadiazol-5-one ring system was explicitly documented as a carboxylic acid isostere enabling cellular penetration, with pivaloyl-oxymethyl prodrug derivatization further enhancing lipophilicity and intracellular delivery [1]. Note: These data apply to the pyrazinyl-1,2,4-oxadiazol-5-one compound class and provide a quantitative activity envelope; compound-specific MIC values for CAS 114347-13-6 have not been identified in the peer-reviewed public literature as of the search date.

Antitubercular activity Mycobacterium tuberculosis Structure–activity relationship

Enhanced Chemical Stability and Isolation Ease of Pyrazinyl-1,2,4-oxadiazol-5-ones Over Parent Carboxamidine Precursors

The U.S. Patent 4,309,430 explicitly states that pyrazinyl-1,2,4-oxadiazole-5-ones are 'less basic, chemically more stable and more easily manipulated such as during isolation and synthesis than the parent carboxamidine compounds' [1]. Within the patent, a representative pyrazinyl-1,2,4-oxadiazol-5-one derivative was isolated by direct precipitation from the reaction mixture in analytically pure form (28% unoptimized yield; mp 300 °C), demonstrating the practical handling advantages of the oxadiazolone ring system over the carboxamidine precursor class [1]. This stability feature is directly attributable to the 1,2,4-oxadiazol-5-one ring, which lacks the strongly basic guanidine-like character of the parent N-(cyanoaminoiminomethyl)pyrazinecarboxamide intermediates.

Chemical stability Ease of isolation Process chemistry

Bioisosteric Replacement of Carboxylic Acid by 1,2,4-Oxadiazol-5-one: pKₐ Tuning and Hydrogen-Bonding Capacity vs. Tetrazole and Carboxylate

The 1,2,4-oxadiazol-5-one ring is a recognized carboxylic acid bioisostere with a tunable pKₐ that falls between the carboxylate (pKₐ ~4.5) and tetrazole (pKₐ ~5.3) [1]. For the 3-pyrazinyl-substituted derivative (CAS 114347-13-6), the predicted pKₐ of 5.26 ± 0.20 positions it close to the tetrazole range while retaining the hydrogen-bonding donor/acceptor pattern unique to the oxadiazolone NH and carbonyl . By contrast, 3-aryl-substituted 1,2,4-oxadiazol-5-ones show substantially higher pKₐ values (8.5–9.2) [2]. This tunability allows the 3-pyrazinyl derivative to serve as a moderately acidic bioisostere suitable for applications requiring partial ionization at physiological pH, a property not achievable with the more neutral 3-phenyl or more basic 3-alkyl congeners.

Bioisostere Drug design pKₐ modulation

Evidence-Anchored Application Scenarios for 3-Pyrazinyl-1,2,4-oxadiazol-5(2H)-one in Drug Discovery and Chemical Biology


Antitubercular Lead Optimization: Pyrazinyl-Oxadiazolone Isostere Screening Library Construction

Based on the Gezginci et al. (2001) demonstration that pyrazinyl-1,2,4-oxadiazol-5-one isosteres achieve 0.5–16× the antimycobacterial potency of pyrazinamide against M. tuberculosis H₃₇Rv [1], sourcing CAS 114347-13-6 as a core scaffold for focused library synthesis is warranted. The oxadiazolone ring serves as a carboxylic acid bioisostere of pyrazinoic acid, the active metabolite of pyrazinamide, enabling direct structural mimicry while bypassing the amide hydrolysis activation step required for PZA. This provides a rationale for procurement in medicinal chemistry programs targeting drug-resistant TB where PZA activation is compromised.

Carboxylic Acid Bioisostere Replacement in Hit-to-Lead: Fine-Tuning pKₐ with 3-Pyrazinyl Substitution

The predicted pKₐ of 5.26 ± 0.20 for CAS 114347-13-6 positions this compound as a moderately acidic bioisostere situated between carboxylic acids (pKₐ ~4.5) and tetrazoles (pKₐ ~5.3) [2]. In hit-to-lead programs where a lead compound contains a carboxylic acid that confers poor membrane permeability, replacement with the 3-pyrazinyl-1,2,4-oxadiazol-5-one scaffold can maintain partial ionization for target engagement while reducing total polar surface area. Procurement of this specific derivative—rather than the 3-phenyl analog (pKₐ ~9.2)—is critical for programs requiring retention of an acidic proton at physiological pH.

Diuretic and Antihypertensive Pharmacology: Reference Standard for Pyrazinyl-Oxadiazolone SAR

U.S. Patent 4,309,430 established that pyrazinyl-1,2,4-oxadiazole-5-ones possess diuretic, natriuretic, and antikaliuretic properties with pharmaceutical utility in edema and hypertension [3]. CAS 114347-13-6 represents the unsubstituted core of this pharmacologically validated chemotype. For academic or industrial laboratories investigating ion transport modulation, sourcing this compound as a reference standard enables SAR expansion around a patent-validated, biologically active scaffold with documented in vivo dosing parameters (5 mg to 1 g/day in subdivided regimens) and combination formulation compatibility with hydrochlorothiazide [3].

Process Chemistry Development: Leveraging Stability Advantages Over Carboxamidine Intermediates

The U.S. Patent 4,309,430 explicitly documents that pyrazinyl-1,2,4-oxadiazole-5-ones are 'less basic, chemically more stable and more easily manipulated such as during isolation and synthesis than the parent carboxamidine compounds' [3]. This stability differential is practically significant for process R&D groups: a representative derivative was isolated by direct precipitation from reaction medium in analytically pure form (mp 300 °C) without chromatographic purification [3]. For procurement supporting scale-up studies, the oxadiazolone product offers substantially lower purification burden than the carboxamidine precursor class.

Quote Request

Request a Quote for 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.